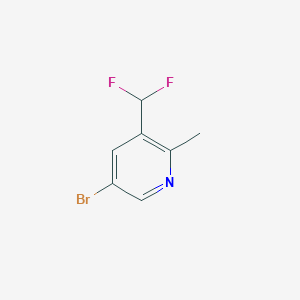
5-Bromo-3-(difluoromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylpyridine typically involves the bromination of 3-(difluoromethyl)-2-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products: The major products depend on the type of reaction. For example, substitution reactions yield various substituted pyridines, while coupling reactions produce biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-3-(difluoromethyl)-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for creating diverse chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: The compound is used in the development of agrochemicals, including pesticides and herbicides. Its chemical properties allow for the creation of effective and selective agents for crop protection.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-methylpyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the metabolic stability and bioavailability of the compounds, making them more effective in their intended applications.
Comparison with Similar Compounds
- 5-Bromo-3-(trifluoromethyl)-2-methylpyridine
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-3-(difluoromethyl)picolinic acid
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 5-Bromo-3-(difluoromethyl)-2-methylpyridine offers a unique combination of bromine and difluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-6(7(9)10)2-5(8)3-11-4/h2-3,7H,1H3 |
InChI Key |
JBXVIPOSZHDUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


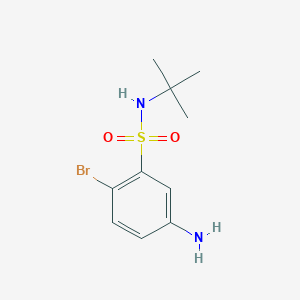

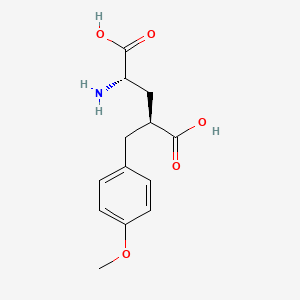
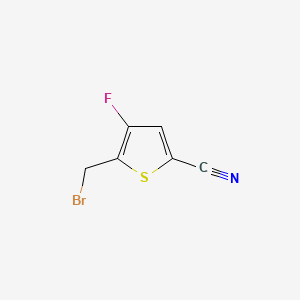
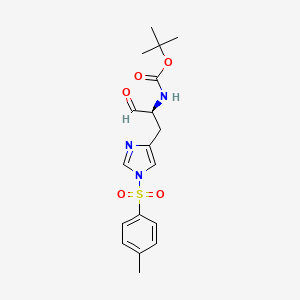
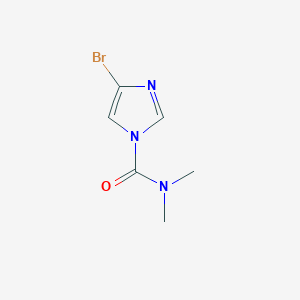
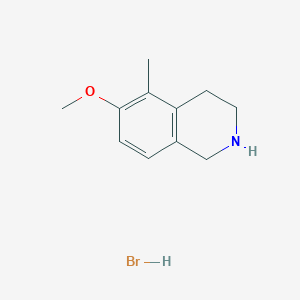
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
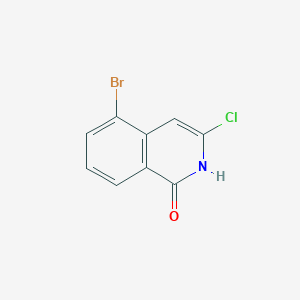
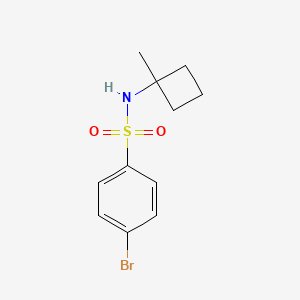
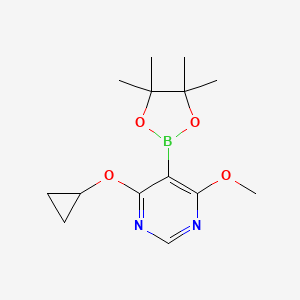
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)
![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
